molecular formula C19H24 B1595274 4-n-Heptylbiphenyl CAS No. 59662-32-7

4-n-Heptylbiphenyl

Cat. No.: B1595274
CAS No.: 59662-32-7
M. Wt: 252.4 g/mol
InChI Key: KZIZPXDIBXXKAJ-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4-heptyl- is an organic compound with the molecular formula C20H26. It is a derivative of biphenyl, where a heptyl group is attached to the fourth position of one of the phenyl rings. This compound is known for its applications in various fields, including liquid crystals and optoelectronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Biphenyl, 4-heptyl- can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under inert conditions.

Industrial Production Methods

In industrial settings, the production of 1,1’-Biphenyl, 4-heptyl- often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4-heptyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into biphenyl alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Biphenyl alcohols or alkanes.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

1,1’-Biphenyl, 4-heptyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-heptyl- depends on its specific application. In liquid crystal displays, the compound aligns itself in response to electric fields, altering the optical properties of the display. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 4-methyl-: A derivative with a methyl group instead of a heptyl group.

    1,1’-Biphenyl, 4-ethyl-: A derivative with an ethyl group.

    1,1’-Biphenyl, 4-butyl-: A derivative with a butyl group.

Uniqueness

1,1’-Biphenyl, 4-heptyl- is unique due to its longer heptyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, melting point, and interactions with other molecules, making it particularly useful in specific applications such as liquid crystals and optoelectronic materials .

Properties

IUPAC Name

1-heptyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24/c1-2-3-4-5-7-10-17-13-15-19(16-14-17)18-11-8-6-9-12-18/h6,8-9,11-16H,2-5,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIZPXDIBXXKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069346
Record name 1,1'-Biphenyl, 4-heptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59662-32-7
Record name 4-Heptyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59662-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 4-heptyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059662327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 4-heptyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Biphenyl, 4-heptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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